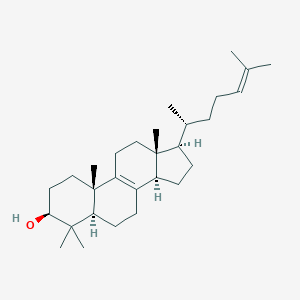

14-Demethyllanosterol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGIKSSZNBCNDW-QGBOJXOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7448-02-4 | |

| Record name | 4,4-Dimethylzymosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7448-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-5-alpha-cholesta-(8,24)-dien-3-beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007448024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Genetic and Molecular Regulation of 14 Demethyllanosterol Metabolism

Transcriptional Regulation of Genes Encoding Sterol 14α-Demethylase

The expression of the CYP51A1 gene is controlled by several transcription factors and signaling pathways, ensuring that the production of sterol 14α-demethylase is responsive to the cell's metabolic state.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Influence

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol biosynthesis. oup.com SREBPs are transcription factors that, in response to low cellular sterol levels, move to the nucleus and activate the transcription of genes involved in cholesterol synthesis, including CYP51A1. oup.comnih.govumin.ne.jp The promoter region of the CYP51A1 gene contains a specific DNA sequence known as a sterol regulatory element (SRE), to which SREBP-2 binds, thereby initiating gene transcription. oup.comahajournals.org When cellular cholesterol levels are high, the processing and nuclear translocation of SREBPs are inhibited, leading to a decrease in CYP51A1 transcription and consequently, reduced synthesis of sterol 14α-demethylase. oup.com This feedback mechanism is crucial for maintaining cholesterol homeostasis. researchgate.net Studies have shown that in endothelial cells, high levels of native LDL cholesterol lead to a decrease in both SREBP-2 and CYP51 mRNA levels, demonstrating the direct influence of sterol levels on this regulatory pathway. ahajournals.org

Cyclic-AMP and Hypoxia-Responsive Elements

The transcription of the CYP51A1 gene is also influenced by other signaling pathways. The promoter of CYP51A1 contains cyclic-AMP (cAMP) response elements (CRE). oup.comnih.gov The transcription factor CREB (cAMP response element-binding protein) can bind to these sites and modulate gene expression. nih.gov For instance, in mouse cumulus oocyte complexes, follicle-stimulating hormone (FSH) increases cAMP levels, leading to CREB phosphorylation and subsequent upregulation of CYP51 expression. nih.gov

Furthermore, cellular oxygen levels, particularly hypoxia (low oxygen), can regulate CYP51A1 expression. nih.govresearchgate.net Hypoxic conditions have been shown to downregulate the transcription of CYP51A1, a logical response given that the demethylation of lanosterol (B1674476) is an oxygen-dependent process. researchgate.net This regulation is mediated in part by hypoxia-inducible factors (HIFs), such as HIF2α, which can repress CYP51 promoter activity. researchgate.net

Liver X Receptor (LXR) Potential Regulatory Mechanisms

Liver X Receptors (LXRs) are nuclear receptors that act as cellular sensors for oxysterols, which are oxidized derivatives of cholesterol. bioscientifica.com When activated by high levels of oxysterols, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoters of target genes. bioscientifica.com While LXRs are well-known for promoting reverse cholesterol transport, they also play a role in regulating cholesterol biosynthesis. bioscientifica.comutppublishing.com

Interestingly, LXRα has been shown to negatively regulate the expression of CYP51A1. bioscientifica.comnih.gov This repression is mediated by an LXRE identified in the CYP51A1 gene. bioscientifica.com This finding suggests a complex role for LXRα in cholesterol homeostasis, where it not only promotes cholesterol efflux but also suppresses its synthesis. However, some studies have reported inconsistent changes in CYP51A1 levels following treatment with LXR agonists, indicating that the regulatory effect of LXR may be context-dependent. researchgate.net

Post-Translational Control of Sterol 14α-Demethylase Activity

Beyond transcriptional control, the activity of sterol 14α-demethylase is also regulated at the post-translational level, primarily through mechanisms that control its stability and degradation. This provides a more immediate means of adjusting enzyme levels in response to cellular signals.

Ubiquitination and Proteasomal Degradation Mechanisms

Sterol 14α-demethylase undergoes ubiquitination, a process where ubiquitin molecules are attached to the protein, marking it for degradation by the proteasome. nih.govresearchgate.net This process is a key mechanism for controlling the cellular levels of the enzyme. researchgate.net Unlike some other enzymes in the cholesterol synthesis pathway, the degradation of sterol 14α-demethylase is not primarily triggered by high levels of sterols. researchgate.netresearchgate.net Instead, its degradation has been shown to be accelerated by nitric oxide. nih.govresearchgate.net

Involvement of Specific E3 Ubiquitin Ligases (e.g., MARCH6)

The specificity of ubiquitination is determined by E3 ubiquitin ligases, which recognize and bind to specific substrate proteins. The E3 ubiquitin ligase MARCH6 (Membrane-Associated Ring-CH-type finger 6) has been identified as a key player in the degradation of sterol 14α-demethylase. nih.govresearchgate.netportlandpress.com MARCH6 is an endoplasmic reticulum-associated E3 ligase that also targets other enzymes in the cholesterol synthesis pathway. nih.govportlandpress.com Knockdown of MARCH6 has been shown to result in a significant increase in the protein levels of sterol 14α-demethylase. nih.govresearchgate.net This indicates that MARCH6 is a crucial component of the machinery that controls the turnover of this enzyme. nih.govresearchgate.net While MARCH6 is a primary E3 ligase for sterol 14α-demethylase, it is possible that other E3 ligases are also involved in its degradation, particularly under certain conditions such as when MARCH6 is unavailable. nih.gov

| Regulatory Factor | Gene/Protein Target | Effect on Sterol 14α-Demethylase | Key Findings |

| SREBP-2 | CYP51A1 | Upregulation | Binds to the SRE in the CYP51A1 promoter to activate transcription in low sterol conditions. oup.comahajournals.org |

| cAMP/CREB | CYP51A1 | Upregulation | FSH-induced cAMP signaling leads to CREB phosphorylation and increased CYP51 expression. nih.gov |

| Hypoxia (HIF2α) | CYP51A1 | Downregulation | Represses CYP51 promoter activity in low oxygen conditions. researchgate.net |

| LXRα | CYP51A1 | Downregulation | Binds to an LXRE in the CYP51A1 promoter to repress transcription in response to oxysterols. bioscientifica.comnih.gov |

| Nitric Oxide | Sterol 14α-demethylase | Increased Degradation | Accelerates the proteasomal degradation of the enzyme. nih.govresearchgate.net |

| MARCH6 | Sterol 14α-demethylase | Ubiquitination & Degradation | Acts as a primary E3 ubiquitin ligase targeting the enzyme for proteasomal degradation. nih.govresearchgate.netportlandpress.com |

Gene Copy Number Variation of CYP51 Across Species

The gene encoding sterol 14α-demethylase, commonly known as CYP51 or ERG11, is a pivotal enzyme in the biosynthesis of sterols, catalyzing the removal of the 14α-methyl group from lanosterol. The copy number of this gene varies significantly across different species and even within fungal phyla, reflecting diverse evolutionary pressures and functional requirements.

In the fungal kingdom, the number of CYP51 paralogs can range from one to multiple copies. A study analyzing 295 fungal species found that most had either one or two CYP51 paralogs. nih.gov However, some species possess three copies, and a particular fungus, Basidiobolus meristosporus, was identified with four copies. nih.gov Fungi with one or two copies are distributed across all major taxonomic groups. nih.gov The different paralogs, such as Cyp51A, Cyp51B, and Cyp51C, show distinct patterns of retention and loss across lineages. nih.gov For instance, within the Pezizomycotina subphylum, all members have retained a Cyp51B paralog, while Cyp51A has been lost in several lineages. nih.gov The presence of multiple CYP51 genes, as seen in the plant pathogen Aspergillus fumigatus (cyp51A and cyp51B), can contribute to differential susceptibility to azole antifungals. nih.gov

Gene duplication events leading to increased CYP51 copy number are a known mechanism for developing resistance to fungicides that target this enzyme. nih.gov In the grape powdery mildew fungus, Erysiphe necator, isolates from fungicide-treated environments showed two to fourteen copies of the CYP51 gene, which was associated with increased gene expression and higher resistance levels. nih.gov Similarly, in the barley pathogen Rhynchosporium commune, large segmental duplications of the CYP51A locus have been linked to the emergence of azole resistance. biorxiv.org

In the plant kingdom, the Cytochrome P450 (CYP) gene family, to which CYP51 belongs, has undergone massive expansion. oup.com While ancient algae had a substantial number of CYP genes, the copy number has expanded significantly in terrestrial plants. oup.com For example, the dicotyledon Helianthus annuus has as many as 462 CYP copies. oup.com This variation highlights the evolutionary plasticity of this gene family in adapting to diverse metabolic needs.

Table 1: Gene Copy Number Variation of CYP51 in Selected Fungal Species

| Species | Phylum | Number of CYP51 Paralogs | Paralog Types Present |

|---|---|---|---|

| Saccharomyces cerevisiae | Ascomycota | 1 | ERG11 |

| Aspergillus fumigatus | Ascomycota | 2 | Cyp51A, Cyp51B |

| Fusarium graminearum | Ascomycota | 3 | Cyp51A, Cyp51B, Cyp51C |

| Basidiobolus meristosporus | Zoopagomycota | 4 | Not specified |

| Erysiphe necator | Ascomycota | 2 to 14 | Not specified |

| Rhynchosporium commune | Ascomycota | 3 | CYP51A, CYP51B, CYP51A-p |

This table is generated based on data from multiple sources. nih.govnih.govnih.govbiorxiv.org

Mutational Analysis of Genes Affecting 14-Demethyllanosterol Biogenesis

Mutations in the genes responsible for sterol biosynthesis can profoundly disrupt the pathway, leading to the accumulation of intermediate compounds and altered cellular physiology. The study of these mutations provides critical insights into the function of each enzymatic step. bio-rad.com

Impact of ERG11 Mutations on Sterol Profiles

The ERG11 gene encodes the primary target of azole antifungal drugs, lanosterol 14-α-demethylase. mdpi.com This enzyme's inhibition disrupts ergosterol (B1671047) synthesis and leads to the accumulation of toxic 14-α-methylated sterols. mdpi.com Mutations in ERG11 are a common mechanism of azole resistance.

Point mutations in the ERG11 gene can alter the enzyme's structure, reducing its binding affinity for azole drugs. This not only confers resistance but also affects the cell's sterol profile. For example, the K143R substitution in Erg11p in Candida albicans results in lower susceptibility to fluconazole (B54011) and allows the fungus to maintain a higher level of ergosterol even when treated with the drug. mdpi.com In wild-type cells, fluconazole treatment leads to the absence of ergosterol, but not in the ERG11 mutant strain. mdpi.com

Overexpression of the ERG11 gene, often resulting from mutations in its promoter region, is another mechanism that leads to altered sterol profiles and drug resistance. nih.gov Increased expression of ERG11 results in a significantly higher content of Erg11p, the enzyme it encodes. mdpi.comnih.gov This elevated enzyme level can overcome the inhibitory effects of azoles, leading to higher ergosterol production. mdpi.com In some cases, the stability of the Erg11 protein itself is a factor. The Arv1 protein forms a complex with Erg11, and this interaction is required to stabilize Erg11 protein levels and maintain normal azole susceptibility. nih.govcam.ac.uk

**Table 2: Effect of ERG11 Status on Ergosterol Content in *Candida albicans***

| Strain | Condition | Ergosterol Content (μg/mg of dry mass) |

|---|---|---|

| Wild Type | Control | Data not specified |

| Wild Type | Fluconazole (4 µg/mL) | Absent |

| ERG11K143R/K143R | Control | Increased vs. Wild Type |

| ERG11K143R/K143R | Fluconazole (4 µg/mL) | Present (Higher than treated Wild Type) |

This table is based on findings from a study on C. albicans. mdpi.com

Effects of Downstream Pathway Gene Mutations (e.g., ERG3)

Mutations in genes downstream of ERG11 also have significant consequences for the sterol profile. The ERG3 gene encodes the C-5 sterol desaturase, an enzyme that acts on intermediates later in the ergosterol pathway. Loss-of-function mutations in ERG3 can block the production of ergosterol and lead to the accumulation of precursor sterols. nih.gov

Crucially, an ERG3 mutation can prevent the formation of toxic sterol intermediates that would otherwise accumulate when ERG11 is inhibited by azoles. taylorandfrancis.comnih.gov When azoles block Erg11p, the cell accumulates 14-α-methylated sterols. The Erg3p enzyme would normally convert these into toxic 14-α-methyl-3,6-diol. taylorandfrancis.com However, if ERG3 is non-functional, this toxic compound is not produced. Instead, the cell accumulates intermediates like 14-methyl fecosterol. nih.govtaylorandfrancis.com This sterol is considered "acceptable" and can be incorporated into the cell membrane, allowing the fungus to survive despite the inhibition of Erg11p. taylorandfrancis.com

This interaction demonstrates how a mutation in a downstream gene can compensate for the inhibition or mutation of an upstream enzyme. In Candida parapsilosis, a missense mutation in ERG3 was shown to completely impair the enzyme's activity, resulting in a buildup of sterol intermediates and a failure to produce ergosterol, which conferred azole resistance. nih.gov Similarly, mutations in other downstream genes like ERG6 (C24 sterol methyl-transferase) or ERG2 (C8 sterol isomerase) can also alter the final sterol profile and contribute to antifungal resistance by causing the accumulation of alternative sterols that support cell growth. frontiersin.orgmdpi.com

Comparative and Evolutionary Biology of 14 Demethyllanosterol Pathways

Phylogenetic Analysis of Sterol 14α-Demethylase Across Biological Kingdoms

Sterol 14α-demethylase, also known as CYP51, is a key enzyme in the biosynthesis of sterols and is found in all biological kingdoms. nih.gov It catalyzes the removal of the 14α-methyl group from sterol precursors, a critical step in the production of essential sterols like cholesterol in animals, ergosterol (B1671047) in fungi, and various phytosterols (B1254722) in plants. nih.govwikipedia.org

The table below illustrates the sequence identity of sterol 14α-demethylase (CYP51) across different organisms, highlighting the conservation of function despite sequence divergence.

| Organism 1 | Organism 2 | Kingdom 1 | Kingdom 2 | Sequence Identity (%) |

| Homo sapiens | Saccharomyces cerevisiae | Animalia | Fungi | ~38% |

| Arabidopsis thaliana | Saccharomyces cerevisiae | Plantae | Fungi | ~35% |

| Homo sapiens | Arabidopsis thaliana | Animalia | Plantae | ~33% |

| Mycobacterium tuberculosis | Homo sapiens | Bacteria | Animalia | ~28% |

Data is illustrative and compiled from various phylogenetic studies.

CYP51 is considered one of the most ancient and evolutionarily conserved members of the cytochrome P450 (P450) superfamily. wikipedia.orgresearchgate.net It is hypothesized that CYP51 may be the ancestral P450, having diverged early in the evolutionary history of this large and diverse enzyme family. nih.govwikipedia.org The prokaryotic origin of sterol biosynthesis and the presence of CYP51 in bacteria like Methylococcus capsulatus support the idea that this enzyme predates the divergence of eukaryotes. nih.gov

The evolutionary path of CYP51 is thought to involve gene duplication and subsequent diversification, leading to the vast array of P450 enzymes with diverse functions seen today. nih.gov While other P450 families have evolved to metabolize a wide range of endogenous and exogenous compounds, CYP51 has maintained its specific role in sterol biosynthesis. wikipedia.org This strict conservation of function suggests a strong selective pressure to preserve its essential role in producing vital cellular components. nih.gov

Variations in Sterol Biosynthesis Pathways Involving 14-Demethyllanosterol

In fungi, the primary end product of sterol biosynthesis is ergosterol. mdpi.com However, the pathway to ergosterol can differ between yeasts and filamentous fungi.

Yeasts (e.g., Saccharomyces cerevisiae): The main pathway proceeds through the "zymosterol branch." After the formation of lanosterol (B1674476), it undergoes demethylation to produce zymosterol. Zymosterol is then methylated at the C-24 position to form fecosterol, which is further converted to ergosterol. mdpi.com

Filamentous Fungi (e.g., Aspergillus fumigatus): These fungi often utilize an "eburicol branch." In this pathway, lanosterol is first methylated at the C-24 position to form eburicol. Subsequently, the C-14 and C-4 methyl groups are removed. mdpi.com Some filamentous fungi may also have alternative pathways that become active under certain conditions, such as when the primary pathway is inhibited by antifungal agents. researchgate.net

The following table summarizes the key differences in the ergosterol biosynthesis pathways in yeast and filamentous fungi.

| Feature | Yeast (Saccharomyces cerevisiae) | Filamentous Fungi (Aspergillus fumigatus) |

| Primary Pathway | Zymosterol branch | Eburicol branch |

| Initial C-24 Methylation | Occurs after demethylation of lanosterol | Occurs before demethylation of lanosterol |

| Key Intermediate | Zymosterol | Eburicol |

Plant sterol biosynthesis is characterized by a greater diversity of end products, including sitosterol, stigmasterol, and campesterol. mdpi.com A key difference from animals and fungi is the initial cyclization product of 2,3-oxidosqualene (B107256), which is cycloartenol (B190886) rather than lanosterol. royalsocietypublishing.org

The demethylation process in plants also follows a different sequence. Unlike the consecutive C-4 demethylations seen in yeast and animals, in plants, these steps are interrupted by other enzymatic reactions. nih.gov The order of demethylation is typically C-4, followed by C-14, and then the second C-4. researchgate.net This distinct route allows for the production of unique 4-methylated sterols that are important for plant development and stress responses. researchgate.net The substrate for 14α-demethylase in plants is typically obtusifoliol. mdpi.com

The sterol metabolism in protozoa displays a fascinating mosaic of features that resemble those of both fungi and animals. Many parasitic protozoa, like fungi, synthesize ergosterol and other 24-alkylated sterols, a pathway that is absent in their animal hosts. researchgate.net This makes the enzymes in the ergosterol biosynthesis pathway, including sterol 14α-demethylase, attractive targets for antiparasitic drugs. researchgate.net

However, the sterol composition and biosynthetic capabilities can vary significantly among different protozoan lineages. For instance, the choanoflagellate Monosiga brevicollis, a close relative of animals, produces a mix of sterols with characteristics of both fungal (ergosterol) and animal (C27 sterols) products. pnas.org Some protozoa, such as Pneumocystis carinii, appear to lack the ability to synthesize their own sterols and instead scavenge cholesterol from their mammalian hosts. oup.com The sterol metabolism of the filasterean Capsaspora owczarzaki shows a regulated shift between de novo synthesis and scavenging of cholesterol from the environment to produce ergosterol, further highlighting the metabolic flexibility within this diverse group. royalsocietypublishing.org

Analogues of 14-Demethyllanosterol Metabolism in Bacteria and Archaea

While the canonical sterol biosynthesis pathway is a hallmark of eukaryotes, the capacity to synthesize and modify sterol-like molecules is not exclusive to this domain. Bacteria and Archaea possess analogous metabolic pathways that, while sometimes leading to similar end products, often employ fundamentally different enzymatic machinery. These prokaryotic systems provide a fascinating comparative lens through which to view the evolution of sterol metabolism, suggesting instances of both convergent and divergent evolution. The demethylation steps, particularly at the C-4 and C-14 positions, are critical for the maturation of sterols and serve as key points of comparison.

Distinct C-4 Demethylase Systems in Bacterial Sterol Synthesis

The removal of two methyl groups from the C-4 position of a sterol precursor is a crucial and complex process in all sterol-producing organisms. However, the enzymatic systems that have evolved to accomplish this task in bacteria are biochemically and phylogenetically distinct from those found in eukaryotes, pointing to an independent evolutionary origin for this capability. researchgate.netnih.gov

In eukaryotes, this process is catalyzed by a conserved multi-component enzyme complex located in the endoplasmic reticulum. This complex sequentially removes the two C-4 methyl groups through the coordinated action of three enzymes:

A C-4 sterol methyl oxidase (SMO), such as ERG25.

A C-4 decarboxylase, such as ERG26.

A 3-ketosteroid reductase, such as ERG27.

In stark contrast, bacteria that perform C-4 demethylation utilize entirely different sets of enzymes that are not homologous to their eukaryotic counterparts. nih.gov This discovery underscores that C-4 demethylation has evolved at least twice. nih.gov At least two distinct bacterial systems have been characterized: one that performs partial demethylation and another that achieves complete demethylation.

The aerobic methanotrophic bacterium Methylococcus capsulatus exemplifies partial C-4 demethylation. It removes only a single methyl group from the 4,4-dimethylsterol precursor. researchgate.netmdpi.com This is accomplished by a two-enzyme system:

SdmA: A Rieske-type oxygenase. nih.gov

SdmB: An NAD(P)-dependent reductase. nih.gov

This SdmA/SdmB system specifically removes the 4β-methyl group, leaving a 4α-methylsterol as the final product. nih.gov The inability to remove the second methyl group is a key mechanistic difference from the eukaryotic pathway. nih.gov

More recently, systems capable of complete C-4 demethylation, removing both methyl groups, have been identified in other bacteria, such as the myxobacterium Enhygromyxa salina and the cyanobacterium Calothrix sp. NIES-4105. nih.gov The E. salina system, for instance, is a unique three-component system (SdmA, SdmB, SdmC) that is mechanistically different from both the eukaryotic and the M. capsulatus systems. researchgate.net Heterologous expression experiments have shown that co-expression of the three E. salina proteins is required for the complete demethylation of lanosterol at the C-4 position. nih.govresearchgate.net These findings reveal an unexpected complexity and diversity in bacterial sterol production, highlighting a clear case of convergent evolution for a critical biosynthetic function. nih.gov

| Feature | Eukaryotic System | Bacterial System (e.g., M. capsulatus) | Bacterial System (e.g., E. salina) |

|---|---|---|---|

| Number of Enzymes | Three (SMO, Decarboxylase, Reductase) | Two (SdmA, SdmB) | Three (SdmA, SdmB, SdmC) |

| Enzyme Homology | Conserved across eukaryotes | Non-homologous to eukaryotic enzymes | Non-homologous to eukaryotic enzymes |

| Outcome | Complete demethylation (both methyl groups removed) | Partial demethylation (one methyl group removed) | Complete demethylation (both methyl groups removed) |

| Final Product | 4,4-desmethylsterol | 4α-methylsterol | 4,4-desmethylsterol |

Functional Divergence of CYP51 Orthologs in Prokaryotes

The enzyme sterol 14α-demethylase, a member of the cytochrome P450 superfamily designated CYP51, is responsible for removing the 14α-methyl group from sterol precursors like lanosterol. It is one of the most ancient and conserved P450 families, with orthologs found across all domains of life, including bacteria and archaea. The widespread distribution and deep evolutionary roots of CYP51 suggest it originated in prokaryotes before the rise of eukaryotes.

Despite the conservation of its core function, prokaryotic CYP51 orthologs exhibit significant functional divergence from their eukaryotic counterparts. One key difference lies in their electron donor systems. Eukaryotic microsomal CYP51s typically receive electrons from a cytochrome P450 reductase. In contrast, bacterial CYP51s can be reduced by different redox systems, such as flavodoxin/flavodoxin reductase or ferredoxin/ferredoxin reductase systems.

Substrate specificity is another area of major divergence. While eukaryotic CYP51s have a narrow substrate range, typically acting on specific C-4 methylated precursors like lanosterol or obtusifoliol, bacterial orthologs show a wider variety of preferences. For example, the CYP51 from Mycobacterium tuberculosis can demethylate a broader range of the five naturally occurring 14α-methylsterols. In some cases, such as in the protozoan parasite Trypanosoma cruzi, the CYP51 prefers C4-dimethylated sterols, whereas the ortholog in the related Trypanosoma brucei shows a preference for C4-monomethylated substrates, a difference dictated by a single amino acid residue. This variability suggests that the active sites of prokaryotic CYP51s have adapted to different metabolic contexts.

Intriguingly, many bacteria and archaea possess CYP51 genes but lack the other necessary enzymes for a complete sterol synthesis pathway. This suggests that in these organisms, CYP51 may have been repurposed for other metabolic functions, such as the metabolism of other triterpenoids or detoxification, representing a functional neofunctionalization of an ancient enzyme.

Inferred Steroid Profiles and Biosynthesis Pathways in Pre-LECA Eukaryotes

Reconstructing the metabolic capabilities of the Last Eukaryotic Common Ancestor (LECA) is a complex endeavor that relies on phylogenomic analysis of genes across diverse extant lineages. Studies of sterol biosynthesis enzymes suggest that LECA already possessed a sophisticated pathway for producing sterols. The wide distribution of core sterol synthesis genes among eukaryotes indicates that this pathway was established early and that subsequent evolution has often involved the loss of genes rather than widespread innovation.

Ancestral state reconstruction suggests that the pre-LECA eukaryotic pathway could produce a mixture of steroids. The initial cyclization product of 2,3-oxidosqualene in the ancestral pathway is a subject of debate. While vertebrates and fungi use lanosterol, plants and some protists use cycloartenol. Phylogenetic analyses suggest that the ancestral pathway may have produced cycloartenol, implying that the lanosterol-based pathway is a derived trait.

Recent discoveries of ancient molecular fossils, or biomarkers, have introduced the concept of a "protosterol biota." Sedimentary rocks dating to the mid-Proterozoic era (1.6 to 0.8 billion years ago) contain abundant "protosteroids" but lack the "crown" sterols (like cholesterol and its derivatives) that dominate modern eukaryotic membranes. These protosteroids are metabolic intermediates in the modern sterol pathway. This finding suggests that early, pre-LECA eukaryotes may have had incomplete or truncated biosynthesis pathways, using these intermediates as their primary membrane lipids. According to this hypothesis, the full pathway, capable of producing highly modified end-products like cholesterol, may have evolved later.

Advanced Research Methodologies for Studying 14 Demethyllanosterol Metabolism

Enzyme Purification and Biochemical Characterization Techniques

The study of 14-demethyllanosterol metabolism heavily relies on the purification and characterization of the enzymes involved, primarily CYP51. nih.govnih.gov Purification strategies often involve cloning the gene encoding the enzyme and overexpressing it in a host system like Escherichia coli. jmb.or.krmdpi.com This allows for the production of large quantities of the enzyme for subsequent purification and characterization.

Purification typically employs a combination of chromatographic techniques. Affinity chromatography, such as using a glutathione (B108866) S-transferase (GST) tag, allows for rapid initial purification. jmb.or.kr This is often followed by other methods like gel-filtration and ion-exchange chromatography to achieve a high degree of purity. mdpi.com The success of the purification process is monitored by techniques like SDS-PAGE (sodium dodecyl-sulfate polyacrylamide gel electrophoresis), which confirms the molecular weight of the purified enzyme. jmb.or.krmdpi.com

Once purified, the biochemical properties of the enzyme are characterized. This includes determining its kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), for its substrates. For instance, the Km and Vmax of a recombinant alcohol dehydrogenase for ethanol (B145695) were determined to be 5.11 mM and 61.35 U/mg, respectively. jmb.or.kr The optimal conditions for enzyme activity, including pH and temperature, are also established. jmb.or.kr Furthermore, the thermal stability of the enzyme is assessed to understand its structural integrity under different temperature conditions. jmb.or.krmdpi.com

In Vitro Reconstitution of Sterol Demethylation Systems

To study the enzymatic activity of CYP51 and the formation of 14-demethyllanosterol in a controlled environment, researchers utilize in vitro reconstitution systems. nih.gov This involves combining the purified CYP51 enzyme with its necessary cofactors and substrates in a test tube to mimic the cellular process. nih.gov

The CYP51 enzyme requires electrons for its catalytic activity, which are typically supplied by a partner protein, such as a cytochrome P450 reductase. nih.gov In some bacteria, this electron donor is a ferredoxin. uniprot.org Therefore, a functional in vitro system for sterol demethylation includes the purified CYP51, its specific reductase, a source of reducing power like NADPH, and the substrate, such as lanosterol (B1674476) or 24,25-dihydrolanosterol. nih.govuniprot.org

These reconstituted systems are invaluable for several reasons. They allow for the unambiguous identification of the products of the enzymatic reaction, confirming the conversion of lanosterol to 14-demethyllanosterol. They also enable the study of the enzyme's substrate specificity, determining which sterol precursors it can effectively metabolize. nih.gov Furthermore, in vitro systems are crucial for screening potential inhibitors of CYP51, which is a major target for antifungal drugs. wikidoc.org

Metabolic Flux Analysis using Isotopic Labeling

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. mdpi.com When applied to the study of 14-demethyllanosterol metabolism, MFA, particularly using isotopic labeling, provides a dynamic view of how this intermediate is produced and consumed. mdpi.comnih.gov

Application of [14C] and Stable Isotope Tracers

Isotopic tracers, which are molecules where one or more atoms have been replaced by a less common isotope, are central to MFA. mdpi.com Both radioactive isotopes, such as Carbon-14 ([14C]), and stable isotopes, like Carbon-13 ([13C]) and Deuterium ([2H]), are employed. nih.govoup.comiaea.org

In the context of 14-demethyllanosterol metabolism, a labeled precursor, such as [14C]-acetate or a [13C]-labeled glucose, is introduced to cells or an organism. oup.combiorxiv.org As the cells metabolize this tracer, the isotope label is incorporated into downstream metabolites, including lanosterol and subsequently 14-demethyllanosterol. By tracking the distribution of the isotope label in these and other related compounds, researchers can deduce the flow of carbon through the sterol biosynthesis pathway. mdpi.com

The choice of tracer is critical and can influence the resolution of the flux measurements. nih.gov For example, different [13C]-glucose tracers can provide better resolution for different parts of a metabolic network. nih.gov The development of advanced analytical techniques like mass spectrometry has made the use of stable isotopes increasingly common, as they are non-radioactive and can provide detailed information on the labeling patterns of metabolites. nih.gov

Quantification of Intermediates and Downstream Products

A key aspect of metabolic flux analysis is the accurate quantification of the labeled intermediates and downstream products. researchgate.net This is typically achieved using a combination of separation techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), coupled with mass spectrometry (MS). researchgate.net

This analytical setup allows for the separation of a complex mixture of sterols and the precise measurement of the amount and isotopic enrichment of each compound. researchgate.net For instance, a method using HPLC-MS and GC-MS has been developed for the quantitative analysis of over 60 sterols and related compounds from human plasma. researchgate.net Such methods enable researchers to quantify not only 14-demethyllanosterol but also its precursor lanosterol and various downstream products in the ergosterol (B1671047) or cholesterol biosynthesis pathways. d-nb.infogoogle.com

By combining the quantitative data on metabolite concentrations and their isotopic labeling patterns with a metabolic model, researchers can calculate the fluxes through the different enzymatic steps, providing a detailed understanding of the regulation of 14-demethyllanosterol production and consumption under various conditions. biorxiv.orgnih.gov

High-Resolution Structural Determination Techniques

Understanding the three-dimensional structure of CYP51, the enzyme that produces 14-demethyllanosterol, is crucial for elucidating its mechanism of action and for designing specific inhibitors.

X-ray Crystallography of CYP51-Ligand Complexes

X-ray crystallography is the primary technique used to determine the high-resolution structure of proteins. rcsb.orgrcsb.org In the study of CYP51, crystallizing the enzyme in complex with its substrates (like lanosterol) or inhibitors provides invaluable insights into the architecture of the active site and the nature of the interactions that govern ligand binding. nih.govrcsb.org

The process involves growing high-quality crystals of the CYP51-ligand complex, which can be challenging, especially for membrane-bound eukaryotic CYP51s. nih.gov The discovery of a soluble bacterial CYP51 from Mycobacterium tuberculosis was a significant breakthrough, as it was more amenable to crystallization and structural studies. nih.gov

| PDB ID | Organism | Ligand | Resolution (Å) |

| 6UEZ | Homo sapiens | Lanosterol | 1.98 |

| 8SBI | Homo sapiens | None (ligand-free) | 2.73 |

| TBD | Trypanosoma cruzi | Fluconazole (B54011) | 2.35 |

| TBD | Trypanosoma cruzi | Posaconazole (B62084) | 2.27 |

| TBD | Trypanosoma brucei | Fluconazole | 2.7 |

| TBD | Trypanosoma brucei | Posaconazole | 2.6 |

| TBD | Mycobacterium tuberculosis | 4-phenylimidazole | 2.1 |

| TBD | Mycobacterium tuberculosis | Fluconazole | 2.2 |

| TBD | Mycobacterium tuberculosis | EPBA | 1.53 |

| Data sourced from various crystallographic studies. nih.govrcsb.orgrcsb.orgnih.govnih.govplos.org |

Cryo-Electron Microscopy Approaches

Cryo-electron microscopy (cryo-EM) has become an indispensable tool in structural biology, offering near-atomic resolution views of biomolecules in their native state. tandfonline.com This technique is particularly valuable for studying large and dynamic protein complexes, as well as membrane-associated proteins, which are often challenging to analyze using traditional methods like X-ray crystallography. frontiersin.orgbiologists.com

In the context of 14-demethyllanosterol metabolism, cryo-EM is instrumental in elucidating the architecture of key enzymes, most notably lanosterol 14α-demethylase (CYP51), a member of the cytochrome P450 superfamily. asm.org While a structure of an enzyme bound specifically to 14-demethyllanosterol via cryo-EM is not yet prevalent in public literature, the technique is frequently used to study its precursor, lanosterol, and its interactions with CYP51. shirazu.ac.ir

Cryo-EM allows researchers to:

Visualize Enzyme-Substrate Complexes: Capture high-resolution snapshots of enzymes like CYP51 as they interact with substrates, inhibitors, or other binding partners. This provides a structural basis for understanding catalytic mechanisms and drug interactions.

Analyze Conformational Dynamics: The technique can reveal different conformational states of an enzyme, which is crucial for understanding its function and regulation. For instance, studies on lanosterol 14α-demethylase from pathogens like Candida auris have used cryo-EM data to understand conformational variability related to drug resistance. shirazu.ac.ir

Study Membrane-Bound Systems: Since CYP51 is an integral membrane protein, cryo-EM is well-suited to study its structure within a lipid environment, which is critical for its proper function. biologists.comnih.gov

Characterize Multi-Protein Complexes: The sterol biosynthesis pathway involves multi-enzyme complexes. Cryo-EM can be used to determine the structure of these large assemblies, providing insights into how different enzymatic activities are coordinated. A "Build and Retrieve" cryo-EM method has even been developed to solve structures of multiple enzymes simultaneously from a complex mixture like a microsomal lysate, which is highly relevant for pathway analysis. frontiersin.org

Recent advances in detector technology and image processing software have revolutionized cryo-EM, making it possible to achieve resolutions that were previously unattainable, thus providing unprecedented detail into the molecular machinery of sterol metabolism. tandfonline.combiologists.com

Computational and Bioinformatic Approaches

Computational and bioinformatic tools are essential for interpreting complex biological data, modeling molecular interactions, and predicting the functional consequences of genetic variations.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (such as a substrate or inhibitor) and a protein at an atomic level.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to another to form a stable complex. In the study of 14-demethyllanosterol metabolism, docking is used to model how substrates like lanosterol, and its subsequent intermediates, fit into the active site of CYP51. asm.orgnih.govuns.ac.id These studies help in identifying key amino acid residues involved in substrate binding and catalysis. nih.gov For example, docking studies have been used to screen large chemical databases for novel inhibitors of lanosterol 14α-demethylase. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. This provides a view of the dynamic behavior of the protein-ligand complex, which is not possible with static models. nih.gov Researchers use MD simulations to assess the stability of docked complexes, analyze conformational changes in the enzyme upon ligand binding, and calculate binding free energies. tandfonline.comshirazu.ac.ir For instance, MD simulations have been employed to investigate how mutations in the ERG11 gene (which codes for CYP51) in Candida albicans lead to fluconazole resistance by altering the enzyme's conformational dynamics and interaction with the drug. shirazu.ac.ir

A study on human CYP51A1 used these methods to estimate the binding enthalpy of substrates and intermediates in the 14α-demethylation reaction. The results revealed that hydroxylated intermediates have a greater affinity for the enzyme than the initial substrates, which helps to facilitate the multi-step reaction without the accumulation of intermediate products. nih.gov

| Computational Technique | Application in 14-Demethyllanosterol Metabolism Research | Key Findings/Insights |

| Molecular Docking | Predicting the binding mode of substrates (e.g., lanosterol) and inhibitors (e.g., azoles) to the active site of CYP51. asm.orgmdpi.com | Identification of key amino acid residues for binding, understanding inhibitor specificity, virtual screening for new antifungal agents. tandfonline.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of CYP51 alone (apo) and in complex with ligands over time. shirazu.ac.irnih.gov | Assessing the stability of protein-ligand complexes, revealing conformational changes, understanding the impact of mutations on enzyme function and drug resistance. shirazu.ac.irnih.gov |

| Alanine (B10760859) Scanning Modeling | Computationally mutating active site residues to alanine to determine their contribution to binding energy. nih.gov | Revealed that substitutions of Y137, F145, V149, I383, and R388 in human CYP51A1 significantly weaken substrate binding. nih.gov |

Comparative Genomics and Transcriptomics for Pathway Elucidation

Comparative genomics and transcriptomics are powerful tools for understanding the evolution, function, and regulation of metabolic pathways across different species and conditions.

Comparative Genomics: This approach involves comparing the genomic features (genes, regulatory regions) of different organisms to identify conserved elements and evolutionary relationships. In sterol biosynthesis research, comparative genomics has been used to:

Trace the evolutionary journey of sterol synthesis pathways across eukaryotes, from single-celled algae to plants and animals. oup.com

Identify orthologous genes for sterol biosynthetic enzymes in newly sequenced genomes, thereby reconstructing the pathway in non-model organisms. frontiersin.orgresearchgate.net

Understand the genetic basis of multidrug resistance in pathogenic fungi by comparing the genomes of susceptible and resistant strains to identify key mutations, for example in genes of the ergosterol pathway. nih.gov

Transcriptomics: This is the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. It provides a snapshot of gene expression. Transcriptome analysis is used to:

Identify genes that are differentially expressed in different tissues or under different environmental conditions, providing clues to their function. For instance, a comparative transcriptome analysis in Euphorbia tirucalli identified genes involved in the tissue-specific biosynthesis of different sterols. mdpi.com

Elucidate the genetic architecture of sterol metabolism by integrating transcriptomic data with quantitative trait loci (QSTL) mapping in species like Brassica napus. nih.gov

Reveal the regulatory networks controlling sterol biosynthesis by identifying transcription factors that are co-expressed with pathway genes. nih.gov

These "-omics" approaches provide a systems-level view of 14-demethyllanosterol metabolism, connecting genetic information to function and regulation on a genome-wide scale. mdpi.com

Genetic Engineering and Gene Editing in Model Organisms

Genetic engineering and precise gene editing tools like CRISPR/Cas9 have revolutionized the study of gene function, allowing researchers to manipulate the genomes of model organisms to understand the roles of specific enzymes in metabolic pathways. bio-rad.com

In the context of 14-demethyllanosterol metabolism, these techniques are applied to:

Gene Knockout/Knockdown: By deleting or silencing the gene encoding an enzyme (e.g., CYP51A1), researchers can study the functional consequences, such as the accumulation of specific intermediates or the effect on cell viability. genecards.org

Site-Directed Mutagenesis: Specific amino acids in an enzyme can be altered to test their importance for substrate binding, catalysis, or inhibitor interaction. This has been used extensively to engineer lanosterol 14α-demethylase in Saccharomyces cerevisiae to improve its catalytic efficiency for enhanced ergosterol production. nih.gov For example, saturation mutagenesis was applied to residues in the lanosterol binding pocket to enhance binding, leading to a significant increase in ergosterol yield. nih.gov

Investigating Drug Resistance: CRISPR/Cas9 has been used to introduce or correct point mutations in the cyp51 genes of pathogenic fungi like Aspergillus fumigatus to confirm their role in azole resistance. asm.org

Overexpression Studies: Increasing the expression level of a rate-limiting enzyme like lanosterol 14α-demethylase can help identify bottlenecks in a metabolic pathway and is a common strategy in metabolic engineering to increase the production of valuable compounds. nih.govasm.orgmdpi.com

Topology Surveillance: Genetic screens, including genome-wide CRISPR/Cas9 screens, have been used to identify cellular factors involved in the quality control and degradation of enzymes like CYP51A1, revealing complex regulatory mechanisms such as its surveillance by signal peptide peptidase. biologists.combiologists.com

Model organisms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are workhorses for these studies, as they are easy to manipulate genetically and can be used as "cell factories" for producing and studying enzymes or entire metabolic pathways. mdpi.comchalmers.se

Development of Research Models for Enzymology Studies

To study the biochemical properties of a single enzyme like lanosterol 14α-demethylase, it is essential to produce it in a pure, active form. This is achieved through the development of specialized research models, primarily recombinant protein expression systems. thermofisher.com

Heterologous Expression Systems: The gene for the enzyme of interest (e.g., human CYP51A1) is cloned into an expression vector and introduced into a host organism that can produce large quantities of the protein. promega.com Common hosts include:

Escherichia coli : A simple, fast, and cost-effective system for producing many proteins. thermofisher.com

Saccharomyces cerevisiae (Yeast): As a eukaryote, yeast is often preferred for expressing other eukaryotic proteins, especially membrane proteins like CYP51, because it can perform some of the necessary post-translational modifications and has a compatible membrane environment. oup.compdbj.org Specific yeast membrane protein expression systems have been developed for this purpose. pdbj.org

Insect and Mammalian Cells: These are used for proteins that require complex post-translational modifications not present in lower organisms.

Cell-Free Protein Expression: These in vitro systems use cell extracts (e.g., from rabbit reticulocytes or wheat germ) that contain all the necessary machinery for transcription and translation. thermofisher.compromega.com They allow for the rapid production of proteins directly from a DNA or mRNA template without the need for cell culture, which is advantageous for high-throughput screening or producing toxic proteins. thermofisher.com

Once purified, the recombinant enzyme can be used for a variety of in vitro assays to characterize its:

Enzyme Kinetics: Determining parameters like K_m and k_cat for its substrates.

Inhibitor Binding: Studying the affinity and mechanism of action of antifungal drugs or other inhibitors. mdpi.comoup.com

Structural Biology: Providing the large amounts of pure protein needed for X-ray crystallography or cryo-EM.

These research models are fundamental for the detailed biochemical and structural analysis that underpins our understanding of 14-demethyllanosterol metabolism.

Implications of 14 Demethyllanosterol Metabolism in Cellular Biology

Contribution to Membrane Biogenesis and Lipid Layer Integrity

Sterols are fundamental components of cellular membranes, and the products derived from 14-demethyllanosterol are essential for the formation and maintenance of these structures. nih.govnih.gov In eukaryotes, the synthesis of sterols like cholesterol in animals and ergosterol (B1671047) in fungi is a complex process where 14-demethyllanosterol is a critical precursor. nih.govwikipedia.org The proper incorporation of these final sterol products into the lipid bilayer is crucial for membrane biogenesis, ensuring the structural integrity and stability of the cell. d-nb.info

The enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1) catalyzes the removal of the 14α-methyl group from lanosterol to produce 14-demethyllanosterol. wikipedia.org This demethylation step is vital; its inhibition leads to a depletion of the final sterol products, which in turn compromises the integrity of the lipid layer. nih.gov For instance, in fungi, the absence of ergosterol due to the inhibition of this pathway results in a less stable membrane. researchgate.net This underscores the indirect but critical contribution of 14-demethyllanosterol metabolism to the de novo synthesis and maintenance of cellular membranes.

Influence on Membrane Fluidity and Permeability Barrier Properties

The metabolic products downstream of 14-demethyllanosterol, primarily the end-product sterols, are key regulators of membrane fluidity and permeability. d-nb.infonumberanalytics.com These sterols insert themselves into the phospholipid bilayer, where they modulate the packing of fatty acid chains. labxchange.org At physiological temperatures, these sterols tend to decrease membrane fluidity, making the membrane more rigid and less permeable. labxchange.orgwikipedia.org This function is vital for creating an effective permeability barrier, controlling the passage of ions and small molecules across the cell membrane. nih.gov

Disruption of 14-demethyllanosterol metabolism directly impacts these properties. Inhibition of the enzyme lanosterol 14α-demethylase leads to a depletion of mature sterols like ergosterol in fungi. nih.govresearchgate.net This depletion increases membrane fluidity and permeability, making the cell more susceptible to environmental stress. nih.gov Conversely, the accumulation of precursor sterols, including 14-methylated sterols, can also alter membrane characteristics, leading to abnormal fluidity and function. biorxiv.org In Leishmania major, for example, the accumulation of 14-methylated sterol intermediates results in increased plasma membrane fluidity. biorxiv.org

Accumulation of Specific Sterol Intermediates Upon Pathway Perturbation

Perturbation of the sterol biosynthesis pathway, particularly through the inhibition of lanosterol 14α-demethylase, results in the accumulation of specific sterol intermediates. When this enzyme is blocked, its substrate, lanosterol, and other 14-methylated sterols build up within the cell. nih.govresearchgate.netfrontiersin.org For example, in fungi treated with azole antifungals, which target this enzyme, there is a notable accumulation of lanosterol, eburicol, and the toxic intermediate 14α-methyl-3,6-diol. frontiersin.org

This accumulation of abnormal sterols can be cytotoxic. nih.gov The integration of these intermediates into cellular membranes disrupts their normal structure and function, contributing to the growth-inhibitory effects of the enzyme inhibitors. researchgate.net Studies have shown that the fitness loss in mutants with a defective sterol C14-demethylase is primarily due to the accumulation of these aberrant C-14-methylated sterol intermediates rather than the simple absence of the final sterol products. biorxiv.org

| Condition | Accumulated Intermediates | Organism/System | Consequence |

| Inhibition of Lanosterol 14α-demethylase (e.g., by azoles) | Lanosterol, Eburicol, 14α-methyl-3,6-diol | Fungi | Disrupted membrane function, growth inhibition. nih.govfrontiersin.org |

| Genetic inactivation of C14DM | 14-methylated sterol intermediates | Leishmania major | Increased plasma membrane fluidity, reduced virulence. biorxiv.org |

| Inhibition of sterol biosynthesis | Lanosterol, 14-demethyllanosterol (14-DML), Desmosterol | Human microglia (TREX1-KO) | Dysregulated cholesterol synthesis. escholarship.org |

This table summarizes the sterol intermediates that accumulate upon perturbation of the sterol biosynthesis pathway in different biological systems and the resulting consequences.

Interplay with Other Cellular Metabolic Pathways

The metabolism of 14-demethyllanosterol does not occur in isolation but is interconnected with other major metabolic pathways within the cell.

Evidence suggests a co-regulatory relationship between sterol and fatty acid biosynthesis. In the oleaginous marine protist Schizochytrium sp., the inhibition of sterol synthesis was found to promote the accumulation of fatty acids. researchgate.net This suggests a balancing mechanism between these two lipid synthesis pathways. Similarly, in yeast mutants unable to synthesize neutral lipids (triglycerides and steryl esters), there is an increased sensitivity to fatty acids, indicating a crucial role for sterol esterification in buffering fatty acid levels. nih.gov The interplay is complex and likely involves feedback mechanisms to maintain lipid homeostasis within the cell.

The sterol and carotenoid synthesis pathways are also linked, as they share common precursors derived from the mevalonate (B85504) pathway. nih.gov Farnesyl pyrophosphate (FPP) is a key branchpoint metabolite that can be directed towards either sterol synthesis or the synthesis of other isoprenoids, including carotenoids. google.com In Schizochytrium, inhibition of the sterol pathway led to a decrease in carotenoid synthesis, suggesting a co-regulation between these two pathways. researchgate.net This connection highlights the intricate network of metabolic control that governs the production of different classes of lipids and isoprenoids.

Regulation of Downstream Metabolic Processes by 14-Demethyllanosterol Derivatives

The derivatives of 14-demethyllanosterol, particularly the final sterol products, play significant regulatory roles in various cellular processes. Cholesterol, the end product in animals, is not only a structural component of membranes but also a precursor for the synthesis of steroid hormones and bile acids. nih.govvulcanchem.com

Furthermore, intermediates in the cholesterol synthesis pathway can themselves be signaling molecules. For instance, a derivative of lanosterol demethylation has been shown to downregulate cholesterol production by suppressing the translation of HMG-CoA reductase, a key rate-limiting enzyme in the early stages of the pathway. nih.gov While direct regulatory roles for 14-demethyllanosterol itself are not as well-defined, the products of its metabolism are clearly integral to the regulation of broader metabolic and signaling networks within the cell. nih.gov

Research into Targeting Sterol Biosynthesis at the 14-Demethyllanosterol Step

The conversion of lanosterol to 14-demethyllanosterol is a critical step in the biosynthesis of essential sterols like ergosterol in fungi and cholesterol in mammals. This reaction is catalyzed by the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. wikipedia.org Its essential role makes it a primary target for a major class of antifungal drugs, the azoles, and a subject of interest in other therapeutic areas. researchgate.netresearchgate.net

Mechanistic Studies of Enzyme Inhibition

The primary mechanism by which inhibitors target CYP51 involves direct interaction with the enzyme's active site. Azole antifungals, for instance, function by having the nucleophilic nitrogen atom of their imidazole (B134444) or triazole ring coordinate with the heme iron atom located within the catalytic center of CYP51. nih.govjuniperpublishers.com This coordination bond effectively blocks the enzyme's ability to bind its natural substrate, lanosterol, thereby inhibiting the 14α-demethylation step. researchgate.net The result is a depletion of ergosterol and an accumulation of 14α-methylated sterols, which disrupts the structure and function of the fungal cell membrane. researchgate.netjuniperpublishers.com

Beyond the core coordination bond, the specificity and potency of different inhibitors are determined by interactions between the inhibitor's side chains and the amino acid residues lining the enzyme's active site. nih.gov Mechanistic studies have also explored other inhibitory strategies. For example, 14α-methylenecyclopropyl-24,25-dihydrolanosterol has been identified as a suicide substrate for Trypanosoma cruzi CYP51, representing a mechanism-based approach to inhibition. researchgate.net

Structural Basis of Inhibitor Binding to CYP51

The binding of inhibitors to CYP51 has been elucidated through X-ray crystallography and molecular dynamics simulations, revealing key structural features that govern these interactions. nih.govfrontiersin.orgplos.org The active site of CYP51 is a hydrophobic cavity, and inhibitor binding is driven primarily by hydrophobic interactions with conserved amino acid residues. nih.govfrontiersin.org

Upon inhibitor binding, significant conformational changes can occur in the enzyme structure, particularly in regions like the B' helix and the F-G loop, which is consistent with a membrane-associated protein that must accommodate a large, hydrophobic substrate. nih.govosti.gov Crystal structures of human and fungal CYP51 complexed with various azole drugs show that the inhibitor molecule orients itself to allow its heterocyclic ring to bind the heme iron, while its larger, non-polar portions interact with hydrophobic residues in the active site. nih.govfrontiersin.org

Molecular dynamics studies have identified specific key residues that anchor inhibitors within the binding pocket, including Y118 and L376 in Candida albicans CYP51. nih.gov The length and shape of the inhibitor's side chains are critical; long-tailed inhibitors like posaconazole (B62084) and itraconazole (B105839) can form more extensive hydrophobic interactions compared to short-tailed inhibitors like fluconazole (B54011), which often results in stronger binding affinities. frontiersin.org These structural insights are crucial for the rational design of new, more potent, and selective CYP51 inhibitors. nih.govwww.gov.uk

Investigations into Resistance Mechanisms (Target-Site Modifications, Gene Overexpression, Efflux)

The widespread use of CYP51 inhibitors, particularly in agriculture and clinical settings, has led to the emergence of resistance in many fungal pathogens. nih.gov Research has identified three principal mechanisms of resistance.

Q & A

Basic Research Questions

Q. What is the enzymatic pathway for the biosynthesis of 14-Demethyllanosterol, and how can researchers validate its intermediates experimentally?

- Methodological Answer : 14-Demethyllanosterol is synthesized via the demethylation of lanosterol by the cytochrome P450 enzyme 14-alpha demethylase (CYP51). To validate intermediates, researchers use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify sterol metabolites. For example, isotopic labeling (e.g., deuterated lanosterol) can track metabolic flux, while enzyme inhibition assays (e.g., with azoles) confirm CYP51 activity .

Q. How can researchers distinguish 14-Demethyllanosterol from structurally similar sterols in biological samples?

- Methodological Answer : Differentiation requires high-resolution analytical techniques such as nuclear magnetic resonance (NMR) for structural elucidation and exact mass spectrometry (e.g., 410.3634 g/mol for 14-Demethyllanosterol). Comparative retention times in LC-MS and fragmentation patterns in tandem MS further distinguish it from derivatives like zymosterol or 4,4-dimethylzymosterol .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in 14-Demethyllanosterol levels observed across cancer cell lines (e.g., MSTO vs. PC3)?

- Methodological Answer : Contradictions may arise from cell-specific metabolic reprogramming. In MSTO cells, 14-Demethyllanosterol levels decrease under Aglianico grape seed extract treatment, while PC3 cells show variable responses. To address this:

- Use metabolomic profiling (e.g., untargeted LC-MS) to map sterol flux.

- Perform gene expression analysis (e.g., qPCR for CYP51, DHCR7) to correlate enzyme activity with metabolite levels.

- Validate findings using stable isotope-resolved tracing (e.g., ¹³C-glucose) to track carbon flow in sterol pathways .

Q. How can researchers model the kinetic parameters of 14-alpha demethylase activity in vitro?

- Methodological Answer : Use recombinant CYP51 in a reconstituted system with NADPH-cytochrome P450 reductase. Measure enzyme kinetics via:

- Spectrophotometric assays (e.g., CO-binding difference spectra for CYP450 content).

- Radioisotopic assays with ³H-lanosterol to quantify 14-Demethyllanosterol formation.

- Computational docking studies to predict substrate-enzyme interactions and inhibition constants (Ki) for antifungals like fluconazole .

Q. What role does 14-Demethyllanosterol play in membrane dynamics, and how can its biophysical effects be quantified?

- Methodological Answer : 14-Demethyllanosterol alters membrane fluidity and microdomain organization. Researchers employ:

- Langmuir monolayer assays to measure lipid packing density.

- Fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to assess membrane rigidity.

- Atomic force microscopy (AFM) to visualize membrane topography in liposomes containing synthetic 14-Demethyllanosterol .

Data Analysis and Validation

Q. How should researchers address discrepancies between in vitro and in vivo sterol quantification data?

- Methodological Answer : Discrepancies often stem from compartmentalization (e.g., endoplasmic reticulum vs. plasma membrane). Mitigate this by:

- Subcellular fractionation followed by sterol extraction and LC-MS.

- Compartment-specific fluorescent probes (e.g., filipin for free sterols).

- Mathematical modeling to integrate in vitro enzyme kinetics with in vivo metabolic flux data .

Q. What statistical approaches are optimal for analyzing metabolomic datasets involving 14-Demethyllanosterol?

- Methodological Answer : Use multivariate analysis (e.g., PCA, PLS-DA) to identify sterol clusters. For hypothesis testing:

- Apply ANOVA with post-hoc corrections (e.g., Benjamini-Hochberg) for multiple comparisons.

- Use pathway enrichment tools (e.g., MetaboAnalyst) to map 14-Demethyllanosterol within sterol biosynthesis networks. Raw data should be deposited in repositories like MetaboLights .

Experimental Design Considerations

Q. How to design a study investigating 14-Demethyllanosterol as a biomarker in plant-food interactions?

- Methodological Answer :

- Sample selection : Include food matrices (e.g., carrot, black elderberry) with documented 14-Demethyllanosterol presence.

- Extraction protocol : Use pressurized liquid extraction (PLE) with chloroform-methanol (2:1) to recover sterols.

- Validation : Compare with synthetic standards and spike-and-recovery experiments to assess matrix effects .

Q. What controls are essential when studying 14-Demethyllanosterol’s role in fungal ergosterol biosynthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.